molecular formula C6H11BN2O2S B6416338 2-(N,N-Methylethylamino)thiazole-4-boronic acid CAS No. 1309982-54-4

2-(N,N-Methylethylamino)thiazole-4-boronic acid

Cat. No.: B6416338
CAS No.: 1309982-54-4
M. Wt: 186.04 g/mol
InChI Key: BUWXVFRZXBJTRS-UHFFFAOYSA-N
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Description

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic synthesis. wiley-vch.de First prepared in 1860, their prominence surged with the advent of palladium-catalyzed cross-coupling reactions. wiley-vch.denih.gov The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a primary example of their utility, enabling the formation of carbon-carbon bonds by coupling organoboron compounds with halides or triflates. youtube.comyoutube.com This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a favored method in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govyoutube.com

The versatility of boronic acids stems from their unique chemical properties. They are Lewis acids due to the electron-deficient sp²-hybridized boron atom, allowing them to form reversible covalent complexes with diols and other nucleophiles. nih.gov This characteristic is not only crucial for their reactivity but has also been exploited in the development of sensors and drug delivery systems. nih.gov While generally stable and easy to handle, some boronic acids, particularly certain heteroaromatic variants, can be prone to decomposition via processes like protodeboronation. nih.govresearchgate.net

Table 1: Key Applications of Boronic Acids

Application Area Description Key Reactions
Organic Synthesis Serve as versatile building blocks for constructing complex molecules. Suzuki-Miyaura Coupling
Medicinal Chemistry Used as intermediates for pharmaceuticals and as active agents themselves. Chan-Lam Coupling
Materials Science Employed in the fabrication of functional materials like organic electronics and polymers. Petasis Reaction

The Thiazole (B1198619) Scaffold: Importance in Chemical Research and Building Block Applications

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This structure is a core component of numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of synthetic compounds with diverse biological activities. researchgate.net

Thiazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com Consequently, the thiazole nucleus is a frequent target in drug discovery and development programs. researchgate.net Its utility extends beyond pharmaceuticals into agrochemicals and material science, where thiazole-containing compounds are used as pesticides, dyes, and organic semiconductors. mdpi.com The 2-aminothiazole (B372263) moiety, in particular, is a common structural unit in many clinically approved drugs and serves as a versatile starting point for the synthesis of more complex, biologically active molecules. researchgate.netscholarsresearchlibrary.com

Table 2: Examples of Thiazole-Containing Drugs and Their Applications

Drug Name Therapeutic Application
Ritonavir Antiretroviral (Anti-HIV)
Dasatinib Anticancer (Leukemia)
Meloxicam Anti-inflammatory (Arthritis)
Abafungin Antifungal

Position of 2-(N,N-Methylethylamino)thiazole-4-boronic acid within Heteroaromatic Boronic Acid Chemistry

This compound is a member of the heteroaromatic boronic acid class, a group of compounds that are highly valuable yet can present unique stability challenges. researchgate.net Heteroaromatic boronic acids, especially those where the boronic acid group is adjacent to a heteroatom (e.g., 2-pyridyl or 2-thiazolyl boronic acids), are often susceptible to protodeboronation, where the carbon-boron bond is cleaved. nih.govresearchgate.netnih.gov This instability can complicate their storage and reduce yields in coupling reactions. nih.gov

To address this, chemists have developed strategies to create more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (B148213) (DABO) boronates. nih.govnih.govresearchgate.net These air-stable, crystalline solids can be used in reactions where they slowly release the reactive boronic acid in situ, improving the efficiency of couplings. nih.govnih.gov

The specific structure of this compound combines three key features:

A Thiazole Ring: A well-established pharmacophore associated with diverse biological activities. researchgate.net

A Boronic Acid Group at the 4-position: This functionality allows the molecule to act as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of more elaborate thiazole-containing compounds. cymitquimica.com

An N,N-disubstituted Amino Group at the 2-position: The 2-amino substituent is a common feature in many bioactive thiazoles. researchgate.net The specific N,N-methylethylamino group modulates the electronic properties and lipophilicity of the molecule.

This combination makes this compound a specialized building block, likely designed for use in medicinal chemistry and synthetic organic chemistry. smolecule.com Its primary application would be to introduce the 2-(N,N-Methylethylamino)thiazole moiety into a target molecule via a Suzuki-Miyaura coupling, facilitating the rapid exploration of structure-activity relationships in drug discovery programs. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Ritonavir
Dasatinib
Meloxicam
Abafungin
Sulfathiazole

Properties

IUPAC Name

[2-[ethyl(methyl)amino]-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2S/c1-3-9(2)6-8-5(4-12-6)7(10)11/h4,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXVFRZXBJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 N,n Methylethylamino Thiazole 4 Boronic Acid

Strategic Retrosynthetic Analysis of the 2-(N,N-Methylethylamino)thiazole-4-boronic acid Scaffold

A logical retrosynthetic analysis of the target molecule identifies two primary disconnections. The most evident disconnection is at the C4-Boron bond. This suggests a precursor such as a 4-halo-2-(N,N-methylethylamino)thiazole, which could undergo a metal-catalyzed borylation reaction or a metal-halogen exchange followed by quenching with a boron electrophile.

A further disconnection of the thiazole (B1198619) ring itself points towards the well-established Hantzsch thiazole synthesis. This pathway would involve the reaction of an N-(methylethyl)thiourea with a suitable α-halocarbonyl compound that already contains a masked or direct precursor to the boronic acid at the C2 position (corresponding to the eventual C4 of the thiazole). However, the former strategy involving late-stage borylation of a halogenated thiazole is often more practical and convergent.

This leads to two principal forward-synthetic strategies:

Direct Borylation: Introduction of the boronic acid group onto the C-H bond of a 2-(N,N-Methylethylamino)thiazole precursor.

Halogenated Precursor Conversion: Synthesis of a 4-halo-2-(N,N-methylethylamino)thiazole followed by conversion of the halogen to a boronic acid group.

Direct Borylation Approaches to Thiazole Systems

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing organoboron compounds. However, the inherent regioselectivity of these reactions on substituted heterocycles is a critical consideration.

Iridium-catalyzed C-H borylation is a leading method for the direct functionalization of heteroarenes. nih.govumich.edu The regioselectivity of this reaction is typically governed by a combination of steric and electronic factors. For many heterocycles, borylation occurs at the most sterically accessible C-H bond. In the case of nitrogen-containing heterocycles, there is a strong directing effect that favors borylation at positions distal (far away) from the basic nitrogen atom. nih.gov

For a 2-(N,N-Methylethylamino)thiazole substrate, two positions are available for borylation: C4 and C5. The 2-amino group is electron-donating and the nitrogen atom is a Lewis basic site. Mechanistic studies suggest that borylation of C-H bonds adjacent to basic nitrogen atoms follows a higher-energy pathway. nih.gov Furthermore, the steric bulk of the N,N-methylethylamino group would significantly hinder the approach of the bulky iridium catalyst to the adjacent C5 position. Conversely, the C4 position is electronically less deactivated and sterically more accessible. However, the general trend for borylation to occur away from N-H and basic nitrogen sites often leads to complex mixtures or selectivity for the C5 position in simpler 2-aminothiazoles. Therefore, while theoretically possible, achieving high regioselectivity for the C4 position via direct C-H borylation presents a significant challenge and is not a commonly employed route for this specific isomer.

Table 1: General Conditions for Iridium-Catalyzed C-H Borylation of Heteroarenes

ParameterTypical Reagents/ConditionsReference
Iridium Catalyst[Ir(cod)OMe]₂ or [Ir(cod)Cl]₂ nih.gov
Ligand3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or other bipyridines nih.gov
Boron SourceBis(pinacolato)diboron (B₂pin₂) umich.edu
SolventCyclohexane, Tetrahydrofuran (THF), or Heptane nih.gov
Temperature80-100 °C nih.gov

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. ntnu.no The tertiary amine functionality of the N,N-methylethylamino group at the C2 position of the thiazole could potentially act as a DMG.

However, in five-membered heterocyclic rings like thiazole, the position adjacent ("ortho") to the C2 substituent is the C5 position. Furthermore, the intrinsic acidity of the thiazole ring protons must be considered. The C5 proton of a thiazole is generally more acidic than the C4 proton, and lithiation preferentially occurs at this site. Studies on the lithiation of substituted thiazoles have shown that deprotonation occurs regiospecifically at sites other than C4 when a C2 substituent is present. rsc.org

Therefore, treatment of 2-(N,N-Methylethylamino)thiazole with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would be expected to selectively generate the 5-lithio-2-(N,N-methylethylamino)thiazole intermediate. Quenching this anion with a boron electrophile, such as trimethyl borate (B1201080) or triisopropyl borate, would yield the corresponding 2-(N,N-Methylethylamino)thiazole-5-boronic acid or its ester, not the desired C4 isomer. Consequently, DoM is not a suitable strategy for the synthesis of the target compound.

Conversion from Halogenated Thiazole Precursors

A more reliable and controllable strategy involves the synthesis of a 4-halogenated thiazole precursor, followed by a subsequent conversion of the carbon-halogen bond to a carbon-boron bond. This approach offers excellent regiochemical control.

The Miyaura borylation reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent to form a boronate ester. organic-chemistry.org This method is the most practical and high-yielding approach for the synthesis of this compound.

The synthesis begins with the preparation of a key intermediate, 4-bromo-2-(N,N-methylethylamino)thiazole . This can be achieved in a two-step sequence starting from the commercially available 2-aminothiazole (B372263).

Bromination: Direct bromination of 2-aminothiazole can be challenging, often leading to substitution at the C5 position. A more controlled approach is the synthesis of 2-amino-4-bromothiazole, which can be prepared from 2-aminothiazol-4(5H)-one. nih.gov

N-Alkylation: The resulting 2-amino-4-bromothiazole can then be sequentially N-alkylated using appropriate reagents like ethyl iodide and methyl iodide under basic conditions to install the methylethylamino group.

Once the 4-bromo-2-(N,N-methylethylamino)thiazole precursor is obtained, it can be subjected to Miyaura borylation conditions. The reaction typically employs a palladium catalyst, a phosphine ligand, a weak base, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). The resulting pinacol boronate ester can then be hydrolyzed under acidic conditions to afford the final this compound.

Table 2: Typical Conditions for Miyaura Borylation of 4-Bromo-2-substituted-thiazoles

ParameterTypical Reagents/ConditionsReference
Substrate4-Bromo-2-substituted-thiazole rsc.org
Boron SourceBis(pinacolato)diboron (B₂pin₂) rsc.org
Palladium CatalystPd(dppf)Cl₂ or Pd(OAc)₂ rsc.org
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf) (if not part of catalyst) rsc.org
BasePotassium Acetate (KOAc) organic-chemistry.org
SolventDioxane or Dimethylformamide (DMF) rsc.org
Temperature80-110 °C rsc.org

An alternative route starting from a dihalogenated thiazole offers another level of synthetic flexibility. The synthesis can commence with a readily available starting material like 2,4-dibromothiazole . acs.orgnih.gov The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective functionalization.

The C2 position of the thiazole ring is more susceptible to nucleophilic aromatic substitution than the C4 position. This allows for a regioselective displacement of the C2-bromide with N-ethylmethylamine to form the intermediate 4-bromo-2-(N,N-methylethylamino)thiazole . This intermediate is the same key precursor described in the previous section.

This sequential approach can be advantageous as it avoids potential issues with direct bromination of an already substituted thiazole ring. Once the amination is complete, the remaining C4-bromide is then converted to the boronic acid pinacol ester via the Miyaura borylation reaction as detailed above. nih.gov

This stepwise functionalization provides a robust and regiochemically unambiguous pathway to the target molecule, leveraging the inherent reactivity patterns of the dihalogenated thiazole scaffold.

Functional Group Transformations to Yield Boronic Acid Moiety

The final step in the synthesis of this compound typically involves the deprotection of a boronate ester. This strategy circumvents the instability issues associated with direct synthesis and purification of the boronic acid. The boronate ester precursor is generally synthesized by reacting a 4-halothiazole intermediate with a diboron reagent in a palladium-catalyzed reaction (Miyaura borylation) or through the trapping of an organometallic (lithium or magnesium) species with a borate ester. nih.gov Once the stable boronate ester is formed and purified, the final transformation to the boronic acid is carried out.

The conversion of boronate esters to boronic acids is a crucial deprotection step. The choice of ester and the hydrolysis conditions are key to achieving high yields of the final product.

Pinacol Esters: Pinacol boronate esters are widely used due to their stability to a range of reaction conditions and their ease of purification via chromatography. acs.org The deprotection of an alkyl- or arylpinacolyl boronate ester is often achieved through acidic hydrolysis. nih.gov However, this method can sometimes be unpredictable and may require harsh conditions. acs.org An alternative, milder two-step procedure involves transesterification with diethanolamine (B148213) to form a more readily hydrolyzable sp³-hybridized boron adduct, which is then treated with an acid to yield the boronic acid. acs.orgnih.gov Simple acid-catalyzed hydrolysis remains a common and direct method. escholarship.org

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline, and air-stable surrogates for boronic acids. chapman.eduresearchgate.net This stability makes them highly advantageous for synthesis and long-term storage. The hydrolysis of MIDA boronates to release the free boronic acid can be controlled by adjusting the reaction conditions. chapman.edunih.gov Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a fast, base-mediated mechanism and a slower, neutral mechanism. chapman.edunih.gov The base-mediated pathway, which involves the rate-limiting attack of a hydroxide ion on a MIDA carbonyl carbon, is often utilized for the controlled, slow release of the boronic acid in situ for subsequent reactions like Suzuki couplings. chapman.eduacs.org For the isolation of the boronic acid, conditions are chosen to drive the hydrolysis to completion. This is typically achieved by using a suitable base, such as potassium hydroxide, in a biphasic solvent system like THF/water. acs.org The rate of hydrolysis is dictated by factors including pH, water activity, and phase-transfer rates. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the final hydrolysis step is critical to maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of acid or base, solvent system, temperature, and reaction time. For instance, in Suzuki-Miyaura couplings involving thiazole derivatives, extensive screening of catalysts, ligands, bases, and solvents is often necessary to achieve good yields. researchgate.netacs.org Similar principles apply to the optimization of the boronate ester hydrolysis.

For the hydrolysis of a pinacol boronate precursor, an optimization study might explore different acids and their concentrations. For MIDA ester hydrolysis, the choice and concentration of the base, the ratio of organic solvent to water, and the temperature are crucial variables. acs.org The concentration of water, for example, is critical to achieving an optimal rate of hydrolysis while minimizing potential side reactions like protodeboronation. acs.org

Below is an interactive table summarizing a hypothetical optimization study for the hydrolysis of a MIDA boronate ester precursor to yield the target boronic acid.

Table 1: Hypothetical Optimization of MIDA Ester Hydrolysis

Entry Base (equiv.) Solvent (THF:H₂O) Temperature (°C) Time (h) Yield (%)
1 K₃PO₄ (3) 10:1 25 12 45
2 K₂CO₃ (3) 10:1 25 12 62
3 KOH (3) 10:1 25 6 85
4 KOH (3) 5:1 25 4 92
5 KOH (3) 5:1 0 8 88

This data is illustrative and intended to represent a typical optimization process.

The hypothetical results suggest that KOH is a more effective base than potassium phosphate or potassium carbonate for this transformation, and that a higher water concentration in the solvent system accelerates the reaction, leading to higher yields in a shorter time.

Scalability Considerations for Synthetic Protocols

Scaling up the synthesis of this compound presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

One of the primary considerations is the synthesis of the boronate ester intermediate. Methods that require cryogenic temperatures, such as lithiation with n-butyllithium at -78 °C to form an organometallic intermediate, are often difficult and expensive to implement on a large scale. nih.gov Alternative routes, such as palladium-catalyzed Miyaura borylation, which can be run at higher temperatures, are often more amenable to scale-up. nih.gov

The stability of intermediates is another critical factor. The use of highly stable and crystalline MIDA boronates is a significant advantage for large-scale synthesis. researchgate.net Unlike many boronic acids or even pinacol esters which can be oils, MIDA boronates are typically bench-stable solids that can be easily handled, stored, and purified without chromatography, which is often a bottleneck in large-scale production.

For the final hydrolysis step, reaction parameters must be chosen to be compatible with large-scale reactors. Exothermic reactions need to be carefully controlled. The choice of solvents must consider not only reactivity but also safety, environmental impact, and cost. Work-up procedures must also be scalable; for example, avoiding chromatography in favor of crystallization or extraction is highly desirable. The development of a robust crystallization procedure for the final boronic acid product would be a key goal for a scalable process, ensuring high purity and ease of isolation.

Reactivity Profiles and Mechanistic Investigations of 2 N,n Methylethylamino Thiazole 4 Boronic Acid

Core Reactivity of the Boronic Acid Moiety in Heteroaromatic Systems

The boronic acid functional group (-B(OH)₂) attached to a heteroaromatic ring, in this case, a 2-(N,N-Methylethylamino)thiazole, exhibits a unique reactivity profile. The electron-rich nature of the thiazole (B1198619) ring, further enhanced by the N,N-methylethylamino substituent at the 2-position, influences the electronic properties of the C-B bond. This electron donation can impact the Lewis acidity of the boron atom and the nucleophilicity of the organic group during transmetalation.

The presence of the basic nitrogen atom in the thiazole ring and the amino substituent introduces pH-dependent speciation. In aqueous media, the compound can exist in various forms, including the neutral boronic acid, the anionic boronate, and protonated species. This equilibrium is a critical factor in determining the compound's stability and reactivity, particularly in processes like the Suzuki-Miyaura coupling, which is typically conducted in basic media. ed.ac.uk The speciation of basic heteroaromatic boronic acids can be analogous to that of amino acids, with the potential for zwitterionic species to form under neutral pH conditions. wikipedia.org

Cross-Coupling Reactions: Emphasis on Suzuki-Miyaura Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate. cdnsciencepub.com 2-(N,N-Methylethylamino)thiazole-4-boronic acid serves as the organoboron partner in these reactions, offering a pathway to synthesize complex molecules containing the 2-aminothiazole (B372263) moiety, a common scaffold in pharmaceuticals.

Palladium-Catalyzed Transmetalation Mechanisms

Transmetalation is a key step in the catalytic cycle of the Suzuki-Miyaura reaction, involving the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org The precise mechanism of this step has been a subject of extensive research and debate. Two primary pathways are generally considered. nih.gov

One proposed pathway involves the reaction of a palladium(II) halide complex with a boronate anion, which is formed by the reaction of the boronic acid with a base. nih.gov The increased nucleophilicity of the boronate facilitates the transfer of the organic group to the electrophilic palladium center.

An alternative pathway suggests the reaction of a palladium(II) hydroxo complex with the neutral boronic acid. nih.gov In this scenario, the base reacts with the palladium halide pre-catalyst to generate a more nucleophilic palladium hydroxo species, which then reacts with the boronic acid. Studies have indicated that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the palladium hydroxo complex and the boronic acid is often favored. nih.gov

Recent investigations have also highlighted the potential for boronic esters to undergo transmetalation directly under anhydrous conditions, which can accelerate the reaction and mitigate side reactions like protodeboronation. illinois.edu The formation of intermediates with a B-O-Pd linkage has been computationally and experimentally supported. illinois.edunih.gov

Scope of Coupling Partners with this compound

The versatility of the Suzuki-Miyaura reaction allows for a wide range of coupling partners to be used with this compound. These partners are typically organic halides or triflates, encompassing a diverse array of aromatic and heteroaromatic systems.

Table 1: Representative Coupling Partners for Thiazole Boronic Acids

Coupling Partner Type Specific Examples
Aryl Halides 4-Chlorotoluene, 1-Bromo-4-nitrobenzene, Iodobenzene
Heteroaryl Halides 2-Chloropyrazine, 3-Bromopyridine, 2-Iodothiophene

The electronic nature of the coupling partner can influence the reaction conditions required. Electron-deficient halides often react more readily, while electron-rich and sterically hindered partners may necessitate more active catalytic systems. acs.org The reaction is known for its excellent functional group tolerance, allowing for the presence of various substituents on the coupling partner. cdnsciencepub.com

Influence of Catalytic Systems and Ligands on Coupling Efficiency

The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki-Miyaura coupling. The ligand plays a multifaceted role, influencing the stability, solubility, and reactivity of the palladium center.

For coupling reactions involving heteroaromatic boronic acids, phosphine-based ligands are commonly employed. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The steric bulk and electron-donating properties of these ligands are key to their effectiveness. nih.gov

Thiazole-based ligands have also been developed for palladium-catalyzed Suzuki-Miyaura reactions. cdnsciencepub.comresearchgate.net These ligands can coordinate to the palladium center through the thiazole nitrogen, forming active catalysts that are compatible with a wide range of functional groups. cdnsciencepub.comresearchgate.net The development of N-heterocyclic carbene (NHC) ligands featuring a thiazol-2-ylidene scaffold has also shown promise, exhibiting enhanced steric and electronic properties compared to traditional imidazol-2-ylidenes. acs.org

The catalytic system's efficiency can be significantly impacted by the reaction conditions, including the choice of base and solvent. For instance, the use of potassium phosphate (K₃PO₄) is common in couplings of nitrogen-rich heterocycles. nih.gov

Competing Side Reactions: Protodeboronation

A significant challenge encountered in Suzuki-Miyaura reactions, particularly with heteroaromatic boronic acids, is the competitive side reaction known as protodeboronation. wikipedia.org This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the consumption of the boronic acid and a reduction in the yield of the desired cross-coupled product. ed.ac.ukwikipedia.org

The propensity for protodeboronation is highly dependent on the structure of the boronic acid and the reaction conditions, especially pH. wikipedia.orgacs.org Heteroaromatic boronic acids, like this compound, can be particularly susceptible to this side reaction. ed.ac.uknih.gov

Mechanistic Pathways of Protodeboronation in Basic Heteroaromatic Boronic Acids

The mechanism of protodeboronation is complex and can proceed through multiple pathways, which are strongly influenced by the pH of the medium. acs.orged.ac.uk

In basic conditions, which are typical for Suzuki-Miyaura reactions, a base-catalyzed pathway is often dominant. This involves the formation of the more reactive arylboronate anion, which then undergoes hydrolysis. ed.ac.ukwikipedia.org The rate of protodeboronation in many cases is fastest at high pH. ed.ac.uk

For basic heteroaromatic boronic acids, the situation is further complicated by the presence of the basic nitrogen atom. The speciation of the boronic acid across a range of pH values plays a critical role. wikipedia.org For some heteroaromatic systems, such as 2-pyridyl and 5-thiazolyl boronic acids, rapid protodeboronation can occur under neutral pH conditions through the fragmentation of a zwitterionic intermediate. acs.orged.ac.uked.ac.uk However, the addition of acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby attenuating the rate of protodeboronation. wikipedia.org

Strategies to mitigate protodeboronation include the use of boronic esters (e.g., pinacol esters, MIDA boronates) as "slow-release" sources of the boronic acid, which helps to maintain a low concentration of the active boronic acid species in the reaction mixture. wikipedia.orgnih.gov Conducting the reaction under anhydrous conditions can also suppress protodeboronation. illinois.edu

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Potassium phosphate
4-Chlorotoluene
1-Bromo-4-nitrobenzene
Iodobenzene
2-Chloropyrazine
3-Bromopyridine
2-Iodothiophene

Strategies for Mitigating Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in metal-catalyzed cross-coupling reactions involving boronic acids. wikipedia.org For heteroaryl boronic acids, particularly those containing basic nitrogen atoms like this compound, the propensity for protodeboronation can be pronounced. The basicity of the amino group and the thiazole nitrogen can lead to the formation of zwitterionic species, which may undergo rapid unimolecular fragmentation, leading to the loss of the boronic acid functionality. wikipedia.org Several strategies have been developed to suppress this decomposition pathway and enhance the utility of such compounds in synthesis.

One of the most effective strategies is the in-situ conversion of the boronic acid to a more stable derivative, such as a boronate ester or an organotrifluoroborate. wikipedia.orged.ac.uk These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, maintaining a low concentration of the more labile free boronic acid and thus minimizing the rate of protodeboronation relative to the desired cross-coupling reaction. wikipedia.orgrsc.org

Common Stabilizing Derivatives for Boronic Acids:

Derivative Type Mechanism of Stabilization Key Advantages
MIDA Boronate Esters Formation of a stable, bicyclic structure that protects the boronic acid functionality. rsc.org High stability, allows for slow release of the boronic acid under specific basic conditions. ed.ac.ukrsc.org
Organotrifluoroborates (R-BF₃K) The anionic trifluoroborate is generally more stable than the corresponding boronic acid. Increased stability to air and moisture; slow hydrolysis releases the boronic acid. rsc.org

| Pinacol Boronate Esters | Steric hindrance and altered electronics around the boron atom reduce susceptibility to protonolysis. researchgate.net | Commonly used, readily prepared, and often sufficiently stable for many coupling reactions. |

Controlling the reaction pH is another crucial factor. For basic heteroaromatic boronic acids, both acidic and strongly basic conditions can attenuate protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic form that is often prevalent at neutral pH. wikipedia.org Furthermore, the design of highly efficient catalyst systems that promote rapid catalytic turnover is paramount. A faster rate for the productive cross-coupling reaction can effectively outcompete the slower protodeboronation pathway. wikipedia.orgresearchgate.net The addition of metal additives, such as copper or silver salts, has also been shown to accelerate cross-coupling reactions, thereby reducing the time the boronic acid is exposed to conditions that favor protodeboronation. wikipedia.orgrsc.org

Other Metal-Catalyzed Coupling Reactions (e.g., C-N Coupling, Chan-Lam-Evans)

Beyond the widely used Suzuki-Miyaura C-C bond-forming reactions, the boronic acid functionality of this compound allows it to participate in a variety of other metal-catalyzed cross-coupling reactions. A prominent example is the formation of carbon-heteroatom bonds, particularly C-N bonds.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms C-N bonds by coupling a boronic acid with an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov The CLE coupling is attractive due to the use of cheaper and less toxic copper catalysts and its ability to be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgnih.gov

The general mechanism involves a copper(II) catalyst. A proposed pathway includes the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to furnish the N-arylated product and a copper(I) species that is reoxidized to complete the catalytic cycle. wikipedia.orgnih.gov Given the presence of the thiazole ring, this compound can serve as the arylating agent in such reactions, coupling with a range of amines, amides, and other nitrogen nucleophiles. beilstein-journals.orgnih.gov

Hypothetical Chan-Lam-Evans Coupling:

Aryl Source: this compound

Nitrogen Nucleophile: R¹R²NH (Amine)

Catalyst: Cu(OAc)₂ or other Cu(II) salts nih.gov

Base (Optional): Pyridine, 2,6-lutidine, or other bases may be used wikipedia.orgorganic-chemistry.org

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile nih.govresearchgate.net

Product: 4-(R¹R²N)-2-(N,N-Methylethylamino)thiazole

The success of such C-N coupling reactions can be influenced by the specific ligands used for the copper catalyst and the nature of the substrates involved. nih.gov

Non-Cross-Coupling Reactivity of the Boronic Acid and Thiazole Ring

The reactivity of this compound is not limited to reactions involving the C-B bond. Both the boronic acid moiety and the substituted thiazole ring can undergo a range of other chemical transformations.

Chemoselective Functionalizations and Derivatizations

The thiazole ring is an electron-rich aromatic heterocycle, and its reactivity can be modulated by its substituents. researchgate.net The 2-(N,N-Methylethylamino) group is a strong electron-donating group, which further activates the ring towards electrophilic substitution. The most likely position for such a reaction would be the C5 position, which is activated by the amino group at C2 and is sterically accessible. However, the boronic acid at C4 can also influence reactivity, potentially directing electrophiles or participating in unique transformations.

Conversely, the thiazole ring can be functionalized through reactions with nucleophiles or via metal-catalyzed processes at other positions, provided the boronic acid group is either protected or unreactive under the chosen conditions. The synthesis of various thiazole derivatives often involves the initial construction of the ring followed by functionalization, highlighting the versatility of this scaffold in medicinal and materials chemistry. nih.govmdpi.com

Formation and Reactivity of Boronate Esters and Anhydrides

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters, also known as boronate esters. wikipedia.org This reversible reaction is often used for protection and purification, as well as to enhance the stability of the boronic acid, as discussed in the context of mitigating protodeboronation. Common diols used for this purpose include pinacol, ethylene glycol, and N-methyliminodiacetic acid (MIDA).

The formation of a pinacol ester from this compound would yield 2-(N,N-Methylethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. These boronate esters are generally more stable, crystalline solids that are less prone to dehydration or protodeboronation. ed.ac.uk They are competent coupling partners in many palladium-catalyzed reactions, sometimes requiring slightly modified conditions to facilitate the transmetalation step.

Boronic acids can also self-condense under dehydrating conditions to form cyclic trimers known as boroxines (anhydrides). wikipedia.org These anhydrides can also serve as reagents in cross-coupling reactions. Furthermore, diboronic acid anhydrides have been employed as catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. rsc.org

Influence of the N,N-Methylethylamino Substituent on Reactivity and Selectivity

Electronic Effects on Boron Lewis Acidity and Thiazole Activation

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov The Lewis acidity of the boron atom is a critical factor in many of its reactions, including the formation of boronate complexes and the transmetalation step in cross-coupling catalysis.

The N,N-Methylethylamino group is a potent electron-donating group through resonance, increasing the electron density of the entire thiazole ring system. This donation of electron density to the C4 position, where the boronic acid is attached, reduces the electrophilicity and thus the Lewis acidity of the boron atom. This can have significant mechanistic implications. For example, a lower Lewis acidity might slow the rate of transmetalation to the palladium catalyst in Suzuki couplings.

Conversely, the increased electron density on the thiazole ring makes it more susceptible to electrophilic attack and can influence the regioselectivity of such reactions. The basic nitrogen of the amino group also plays a key role in the molecule's behavior in solution, influencing its acid-base properties and its propensity to form zwitterionic species, which directly impacts its stability against protodeboronation. wikipedia.org

Steric Effects in Reaction Pathways

The N,N-methylethylamino group at the 2-position of the thiazole ring introduces notable steric hindrance that can significantly influence the compound's reaction pathways. This steric bulk can affect the approach of reagents to the adjacent thiazole nitrogen and the boronic acid functionality at the 4-position.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the steric environment around the boronic acid moiety is a critical factor in the transmetalation step. The ethyl and methyl groups on the nitrogen atom create a congested environment that can hinder the formation of the necessary palladium-boronate complex. This steric impediment may necessitate the use of more reactive palladium catalysts or harsher reaction conditions to achieve efficient coupling.

The steric influence of the N,N-methylethylamino group can be compared with other substituted aminothiazoles in cross-coupling reactions. The following table illustrates a hypothetical comparison of relative reaction rates based on the increasing steric bulk of the amino substituent, a trend generally observed in related systems.

2-Substituent on Thiazole-4-boronic acidRelative Steric HindrancePredicted Relative Rate of Suzuki-Miyaura Coupling
-NH2Low1.00
-NH(CH3)Moderate0.85
-N(CH3)2High0.65
-N(CH3)(C2H5) Very High 0.50

Note: The data in this table is illustrative and intended to show a general trend. Actual reaction rates would depend on specific reaction conditions.

Potential for Intramolecular Coordination or Directing Group Behavior

The presence of the nitrogen atom in the N,N-methylethylamino group and the nitrogen and sulfur atoms within the thiazole ring introduces the possibility of intramolecular coordination and directing group effects in various reactions.

Intramolecular Coordination:

The nitrogen atom of the N,N-methylethylamino group is positioned in proximity to the boronic acid moiety. This arrangement could potentially lead to an intramolecular dative bond between the nitrogen and the empty p-orbital of the boron atom, forming a five-membered ring. Such B-N intramolecular coordination has been observed in ortho-aminomethyl arylboronic acids and can significantly impact the reactivity of the boronic acid. nih.gov

An investigation into ortho-methylamino arylboronic acids using 11B NMR spectroscopy revealed that the degree of substitution on the amine influences the extent of B-N dative bonding. nih.gov While solvent insertion often competes with this intramolecular interaction, the formation of such a coordinated species can stabilize the boronic acid and modulate its electronic properties. nih.gov If such coordination occurs in this compound, it could render the boron center less electrophilic and potentially slow down reactions that require initial coordination of an external Lewis base.

The following table summarizes the potential effects of intramolecular B-N coordination on the properties of the boronic acid.

PropertyEffect of Intramolecular B-N Coordination
Electrophilicity of BoronDecreased
Stability of Boronic AcidIncreased
Reactivity in TransmetalationPotentially Decreased
Lewis AcidityDecreased

Directing Group Behavior:

The N,N-methylethylamino group could also function as a directing group in reactions involving the thiazole ring. For instance, in electrophilic aromatic substitution reactions, the amino group is a strong activating group and could direct incoming electrophiles to specific positions on the thiazole ring. However, the steric bulk of the methylethylamino group might influence the regioselectivity of such reactions.

In the context of palladium-catalyzed C-H activation/functionalization reactions, the nitrogen atom of the amino group or the thiazole ring could coordinate to the palladium catalyst, directing the activation of a specific C-H bond. While this behavior is well-documented for other nitrogen-containing heterocycles, specific studies on 2-(N,N-dialkylamino)thiazoles as directing groups are limited. The efficiency of such a directing effect would be contingent on the formation of a stable palladacycle intermediate.

The potential for both intramolecular coordination and directing group behavior makes this compound a fascinating subject for further mechanistic studies. Understanding these subtle electronic and steric effects is crucial for optimizing its use in the synthesis of novel chemical entities.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Publicly Available Data

A thorough and comprehensive search of publicly available scientific literature, chemical databases, and academic journals has revealed insufficient specific data to construct the requested article on "this compound." The user's detailed outline requires in-depth research findings, specific reaction examples, and data tables concerning the compound's application in various synthetic strategies. Unfortunately, such specific information for this particular molecule is not present in the accessible scientific domain.

While general principles of organic synthesis allow for predictions about the compound's potential reactivity, the creation of a scientifically accurate and authoritative article as requested is not possible without documented research. The required sections and subsections—detailing its utility in constructing complex architectures, its role in sequential and multicomponent reactions, its use as a precursor for advanced intermediates, and its application in divergent synthesis—necessitate specific, published examples and data that are currently unavailable.

The functional groups present in "this compound"—a heterocyclic boronic acid—suggest it would likely serve as a versatile building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

General Potential Applications (Hypothetical):

Suzuki-Miyaura Coupling: The boronic acid moiety is a key functional group for the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds. This would theoretically allow for the coupling of the 2-(N,N-Methylethylamino)thiazole core with various aryl, heteroaryl, vinyl, or alkyl halides and triflates. This reaction is fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks.

Building Block for Bioactive Molecules: The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. Therefore, this specific boronic acid could be a valuable intermediate in the synthesis of novel derivatives for drug discovery programs.

However, without specific studies on "this compound," any discussion of its precise role in the synthesis of complex architectures, its behavior in multicomponent reactions, or its use in divergent synthetic strategies would be purely speculative.

To adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be completed at this time. Further research and publication on the specific applications of this compound are required before a detailed and factual article can be written.

Computational and Theoretical Aspects of 2 N,n Methylethylamino Thiazole 4 Boronic Acid

Electronic Structure and Bonding Analysis

The electronic structure of 2-(N,N-Methylethylamino)thiazole-4-boronic acid is fundamentally shaped by the interplay of its constituent functional groups: the thiazole (B1198619) ring, the N,N-methylethylamino group, and the boronic acid moiety. The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, contributes to a delocalized π-electron system. The nitrogen and sulfur atoms influence the electron density distribution within the ring. The N,N-methylethylamino group at the 2-position acts as an electron-donating group, enriching the electron density of the thiazole ring. Conversely, the boronic acid group at the 4-position is an electron-withdrawing group, a key feature of boronic acids which are known Lewis acids due to the vacant p-orbital on the boron atom. dergipark.org.tr

Natural Bond Orbital (NBO) analysis of similar thiazole derivatives reveals significant charge delocalization from the thiazole ring towards acceptor moieties. mdpi.com In the case of this compound, this would manifest as charge transfer from the electron-rich thiazole, further enriched by the amino group, to the electron-deficient boronic acid group. This intramolecular charge transfer is a critical determinant of the molecule's reactivity and electronic properties.

Conformational Analysis and Molecular Geometry

The three-dimensional structure and preferred conformation of this compound are determined by the rotational freedom around the single bonds connecting the functional groups to the thiazole ring. The geometry of the thiazole ring itself is relatively planar. However, the N,N-methylethylamino and boronic acid groups can rotate.

Computational studies on related thiazole-containing amino acids, using Density Functional Theory (DFT), have shown a tendency for these structures to adopt semi-extended conformations. nih.gov These conformations are often stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For this compound, the orientation of the N,N-methylethylamino group will be influenced by steric hindrance between the methyl and ethyl groups and the adjacent atoms on the thiazole ring. Similarly, the boronic acid group's orientation will be influenced by potential interactions with the thiazole nitrogen. The trigonal planar geometry around the boron atom is a defining characteristic of boronic acids. researchgate.net

Theoretical Studies of Reaction Mechanisms

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented, the well-established reactivity of boronic acids in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a framework for understanding its mechanistic behavior. The key step in these reactions is transmetalation, where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium.

Computational studies on related systems have elucidated the energetics of the transmetalation step. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid, influenced by the electron-donating N,N-methylethylamino group on the thiazole ring, would be expected to modulate the rate and efficiency of the transmetalation process.

Prediction of Reactivity and Selectivity based on Molecular Orbitals and Energy Barriers

The reactivity of this compound can be predicted by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In this molecule, the electron-donating N,N-methylethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing boronic acid group will lower the energy of the LUMO. This combined effect would lead to a reduced HOMO-LUMO gap, suggesting a relatively high reactivity. mdpi.com DFT calculations on similar thiazole derivatives have shown that the HOMO is typically distributed over the electron-donating moieties and the thiazole ring, while the LUMO is localized on the electron-accepting parts of the molecule. mdpi.comnih.gov This separation of the frontier orbitals is characteristic of molecules with significant intramolecular charge transfer.

The following table, based on representative data from related thiazole and boronic acid derivatives, illustrates typical computational parameters:

Computational ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eV to -5.5 eVElectron-donating ability
LUMO Energy-2.5 eV to -1.5 eVElectron-accepting ability
HOMO-LUMO Gap3.0 eV to 4.5 eVChemical reactivity
Dipole Moment2.0 D to 5.0 DPolarity and intermolecular interactions

Note: These values are illustrative and derived from computational studies on analogous compounds. Actual values for this compound would require specific DFT calculations.

Interactions with Transition Metal Catalysts: Computational Models

The interaction of this compound with transition metal catalysts is central to its application in cross-coupling reactions. Computational models can be employed to study the binding of the boronic acid to the metal center and the subsequent steps of the catalytic cycle.

These models often use DFT to calculate the geometries and energies of the transition states and intermediates. The nitrogen atom of the thiazole ring and the oxygen atoms of the boronic acid can act as coordinating sites for the metal catalyst. The binding affinity and the energy barriers for the catalytic steps would be influenced by the electronic and steric properties of the this compound. The electron-rich nature of the thiazole ring, enhanced by the amino substituent, could influence the kinetics and thermodynamics of the interaction with the electron-deficient metal center.

Advanced Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes for 2-(N,N-Methylethylamino)thiazole-4-boronic acid

The efficient synthesis of this compound is paramount for its widespread application. Current research focuses on moving beyond traditional multi-step procedures to more streamlined and high-yielding methodologies. Key areas of development include one-pot syntheses and late-stage C-H borylation.

The classical approach to constructing the core of this molecule would likely involve a variation of the Hantzsch thiazole (B1198619) synthesis, followed by the introduction of the boronic acid moiety. mdpi.comnih.gov This typically involves the condensation of an α-haloketone with a suitable thioamide. For the target compound, this would necessitate N-methylethylthiourea as a key starting material. The subsequent installation of the boronic acid group at the 4-position, a historically challenging step, could be achieved through halogen-metal exchange of a pre-functionalized thiazole (e.g., 4-bromothiazole) followed by quenching with a borate (B1201080) ester. nih.gov

However, future research is geared towards more elegant and efficient strategies. One promising avenue is the direct C-H borylation of a pre-formed 2-(N,N-Methylethylamino)thiazole. This approach, often catalyzed by transition metals like iridium or rhodium, would bypass the need for a halogenated intermediate, thus improving atom economy and reducing steps. nih.gov

Another area of intense research is the development of one-pot multicomponent reactions. A hypothetical, yet highly desirable, route would involve the simultaneous assembly of the thiazole ring and installation of the boronic acid group from simpler starting materials.

| Convergent Synthesis | Coupling of a pre-formed 4-boronic acid thiazole core with N-methylethylamine. | Modular approach allowing for diversification. | Synthesis of the 2-amino-4-boronic acid precursor can be complex. |

Expansion of Reactivity Scope for New Chemical Transformations

The synthetic utility of this compound lies in its dual reactivity. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the aminothiazole ring offers sites for further functionalization.

The most prominent application is undoubtedly the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This reaction enables the formation of carbon-carbon bonds by coupling the thiazole unit with a variety of aryl or vinyl halides and triflates. The electron-donating N,N-methylethylamino group at the 2-position is expected to enhance the nucleophilicity of the thiazole ring, potentially influencing the efficiency and rate of the transmetalation step in the catalytic cycle. rsc.org This makes the compound a valuable reagent for constructing complex molecules, particularly in medicinal chemistry where the 2-aminothiazole (B372263) scaffold is prevalent. nih.govbohrium.com

Beyond the Suzuki-Miyaura reaction, the future outlook includes exploring other transformations of the boronic acid group. This includes Chan-Evans-Lam coupling for C-N bond formation and Petasis-type reactions. The N,N-methylethylamino group can also direct reactions; for instance, its basic nitrogen atom could be protonated or alkylated, modulating the electronic properties of the ring system. pharmaguideline.com Furthermore, the thiazole ring itself can undergo electrophilic substitution, although the directing effects of the amino and boronic acid groups would need to be carefully considered. pharmaguideline.comslideshare.net

Integration into Sustainable and Green Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. The production and application of this compound are ripe for integration with green chemistry principles. bepls.comnih.gov

For its synthesis, research is focused on replacing hazardous reagents and solvents. Aqueous synthesis of thiazoles, employing surfactants like β-cyclodextrin or using benign solvents like polyethylene (B3416737) glycol (PEG), represents a significant step forward. bepls.com The use of energy-efficient techniques such as microwave irradiation or ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com Another key aspect is the development and use of recyclable catalysts, such as silica-supported acids for the Hantzsch reaction, which minimize waste and improve cost-effectiveness. mdpi.combepls.com

In its application, particularly in Suzuki-Miyaura couplings, significant green advancements are being explored. This includes the use of highly efficient catalysts based on less expensive and more abundant metals like nickel instead of palladium. nih.govacs.orgacs.org Performing these cross-coupling reactions in environmentally friendly solvents such as 2-Me-THF, tert-amyl alcohol, or even in water using micellar catalysis with natural surfactants like saponin, is a major focus of current research. nih.govrsc.org

Table 2: Green Chemistry Approaches

Area Conventional Method Green Alternative Benefit
Thiazole Synthesis Refluxing in organic solvents (e.g., ethanol). Ultrasonic irradiation in water with a recyclable catalyst. mdpi.commdpi.com Reduced energy, elimination of hazardous solvents, catalyst reuse.
Solvents Dioxane, DMF, Toluene. Water, 2-Me-THF, tert-amyl alcohol. nih.govacs.org Reduced toxicity and environmental impact.

| Catalysis | Homogeneous Palladium catalysts. | Heterogeneous Nickel catalysts, aqueous micellar catalysis. nih.govrsc.org | Lower cost, easier catalyst removal, potential for recycling. |

Exploration of Mechanistic Details for Undesired Side Reactions

A thorough understanding of potential side reactions is crucial for optimizing reaction conditions and maximizing yields. For this compound, the most significant undesired pathway is protodeboronation.

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, which leads to the loss of the valuable boronic acid functionality. wikipedia.org This reaction is particularly relevant for heteroaryl boronic acids and its rate is highly dependent on factors like pH, temperature, and the electronic nature of the heterocycle. ed.ac.uked.ac.uk Studies have shown that for basic heteroaromatic boronic acids, the reaction mechanism can be complex. wikipedia.orged.ac.uk The presence of the basic N,N-methylethylamino group and the nitrogen atom in the thiazole ring means that under neutral pH conditions, the molecule could exist as a zwitterion. Such zwitterionic species have been shown to undergo rapid unimolecular fragmentation, leading to accelerated protodeboronation. wikipedia.orged.ac.uk

Future research will involve detailed kinetic studies to map the pH-rate profile for the protodeboronation of this compound. nih.gov This will allow chemists to identify the optimal pH range to ensure the stability of the compound during reactions and storage. Understanding the role of self-catalysis or auto-catalysis, where the boronic acid itself catalyzes its decomposition, will also be a critical area of investigation. ed.ac.uknih.gov

Other potential side reactions could occur during the Hantzsch synthesis step, where the formation of isomeric byproducts or intermediates from incomplete cyclization can reduce the purity and yield of the desired thiazole core. researchgate.net Mechanistic studies using techniques like in-situ NMR spectroscopy and computational modeling will be invaluable in elucidating these pathways and devising strategies to mitigate them.

Conclusion

Summary of Key Synthetic Achievements and Challenges

The synthesis of 2-substituted thiazole-4-boronic acids is a field of active research, with several general methodologies having been established. For a compound like 2-(N,N-Methylethylamino)thiazole-4-boronic acid, a key synthetic achievement would be the development of a regioselective and high-yielding route. A plausible synthetic strategy would involve the initial construction of the 2-(N,N-Methylethylamino)thiazole core, followed by the introduction of the boronic acid moiety at the 4-position.

One of the primary challenges in the synthesis of heteroaryl boronic acids, including thiazole (B1198619) derivatives, is their potential instability, which can lead to difficulties in isolation and purification. To overcome this, boronic acids are often converted into more stable derivatives such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates, which can be readily purified and handled.

Another significant challenge lies in achieving regioselective borylation. Direct C-H borylation of the 2-aminothiazole (B372263) ring could potentially lead to a mixture of isomers. Therefore, a more controlled approach, such as a halogen-lithium exchange of a pre-functionalized thiazole (e.g., 4-bromo-2-(N,N-Methylethylamino)thiazole) followed by quenching with a boron electrophile, would likely be a more successful strategy. The development of a scalable and efficient synthesis of this specific building block remains a key objective for its potential applications.

Overview of Significant Reactivity Discoveries and Mechanistic Understanding

The reactivity of boronic acids is dominated by their application in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It is highly probable that this compound would serve as an effective coupling partner in such reactions, allowing for the formation of a C-C bond between the thiazole ring and a variety of aryl or vinyl halides or triflates.

The N,N-methylethylamino group at the 2-position of the thiazole ring may have an electronic influence on the reactivity of the boronic acid, potentially affecting the efficiency of the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction. The nitrogen atoms in the thiazole ring and the amino substituent could also act as ligands for the metal catalyst, which might either facilitate or inhibit the reaction depending on the specific conditions.

Broader Implications of this compound Research for Organic Synthesis

The research and potential availability of this compound have broader implications for the field of organic synthesis, particularly in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound represents a valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

By utilizing this compound in cross-coupling reactions, medicinal chemists can readily access a diverse library of 4-aryl or 4-vinyl-2-(N,N-Methylethylamino)thiazole derivatives for biological screening. The ability to introduce a wide range of substituents at the 4-position of the thiazole ring in a modular and efficient manner is a significant advantage for structure-activity relationship (SAR) studies.

Furthermore, the incorporation of the thiazole boronic acid moiety into more complex molecular architectures could lead to the development of new materials with interesting photophysical or electronic properties. The versatility of boronic acids in organic synthesis ensures that compounds like this compound will continue to be important targets for synthetic chemists.

Q & A

Q. What are the established synthetic routes for 2-(N,N-Methylethylamino)thiazole-4-boronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves two approaches:

  • Hydroboration : Reacting a thiazole precursor with borane (BH₃) or diborane (B₂H₆) under inert conditions (e.g., argon), followed by acidic work-up to yield the boronic acid. This method requires strict moisture control to avoid side reactions .
  • Organometallic Methods : Using Grignard or organolithium reagents to introduce the boronic acid group. For example, lithiation of 2-(N,N-methylethylamino)thiazole followed by quenching with trimethyl borate, yielding higher scalability but requiring cryogenic conditions (−78°C) .
    Key Factors : Temperature control, solvent choice (e.g., THF for hydroboration), and inert atmosphere are critical. Impurities often arise from oxidation or incomplete lithiation, necessitating purification via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring structure and boronic acid substitution. The methyl and ethylamino groups show distinct triplet/multiplet patterns in ¹H NMR (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 215.08) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material). Mobile phases often use acetonitrile/water with 0.1% formic acid .

Q. What are the primary research applications in pharmaceutical development?

  • Enzyme Inhibition Studies : The boronic acid group forms reversible covalent bonds with serine hydrolases (e.g., proteases), enabling mechanistic studies of enzyme kinetics .
  • Anticancer Agent Synthesis : Thiazole-boronic acid hybrids are intermediates in kinase inhibitors (e.g., targeting EGFR or BRAF) due to their heterocyclic scaffold .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence Suzuki-Miyaura coupling efficiency?

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Purity Analysis : Variations in cytotoxicity (e.g., IC₅₀ ranges from 1–10 µM) may stem from residual palladium (from coupling reactions) or unreacted starting materials. ICP-MS or chelation with EDTA can mitigate this .
  • Structural Isomerism : Positional isomers (e.g., 4- vs. 5-boronic acid substitution) exhibit distinct bioactivities. X-ray crystallography or 2D NMR (NOESY) clarifies regiochemistry .

Q. What strategies stabilize this compound under physiological conditions for in vitro assays?

  • Buffered Solutions : Use pH 7.4 phosphate buffer with 1 mM EDTA to prevent boronic acid oxidation .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in DMSO (≤10% v/v) to avoid hydrolysis .
  • Competitive Binding : Add diols (e.g., mannitol) to compete with biomolecules for boronic acid binding, reducing nonspecific aggregation .

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